molecular formula C18H24N4O2S B4838585 4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4838585
M. Wt: 360.5 g/mol
InChI Key: WYSIULVREVTEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as BPTB, is a synthetic compound that has been extensively studied for its potential use in various scientific research fields. BPTB is a member of the thiadiazole family of compounds and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

BPTB exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BPTB has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
BPTB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve insulin sensitivity. BPTB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTB in lab experiments is its high purity and stability. BPTB is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BPTB in lab experiments is its limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research of BPTB. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. BPTB has also been investigated for its potential use in the treatment of cancer and diabetes. Further research is needed to fully understand the mechanism of action of BPTB and its potential therapeutic applications.

Scientific Research Applications

BPTB has been extensively studied for its potential use in various scientific research fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. BPTB has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(butanoylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-5-6-8-16-21-22-18(25-16)20-17(24)13-9-11-14(12-10-13)19-15(23)7-4-2/h9-12H,3-8H2,1-2H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSIULVREVTEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
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4-(butyrylamino)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

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